molecular formula C8H20Cl2N2 B2576722 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride CAS No. 2126159-77-9

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride

Cat. No. B2576722
M. Wt: 215.16
InChI Key: HMGASJIUTCJOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride, also known as EPH or Ethylphenidate, is a synthetic compound that belongs to the class of psychoactive substances. EPH is a structural analogue of methylphenidate, which is a widely used medication for treating attention deficit hyperactivity disorder (ADHD). EPH has been shown to have similar pharmacological properties to methylphenidate, including the ability to increase the levels of dopamine and norepinephrine in the brain. EPH has gained popularity as a research chemical due to its stimulant effects and potential therapeutic applications.

Scientific Research Applications

  • Intermediate in Antibiotic Synthesis :

    • 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride serves as a key intermediate in the synthesis of premafloxacin, a potential antibiotic for veterinary use. The process involves asymmetric Michael addition and stereoselective alkylation, highlighting its role in synthesizing complex molecules with specific stereochemistry (Fleck et al., 2003).
  • One-Pot Synthesis Component :

    • The compound participates in a one-pot synthesis approach to create 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. This method emphasizes environmentally friendly chemistry, utilizing water as the reaction medium, reflecting its utility in green chemistry applications (D’hooghe et al., 2009).
  • Antioxidant Activity in Novel Compounds :

    • The compound's derivatives have been implicated in exhibiting notable antioxidant activity. This was observed in pyrrolyl selenolopyridine compounds, suggesting its potential in developing therapeutic agents targeting oxidative stress-related pathologies (Zaki et al., 2017).
  • Precatalyst in Polymerization Reactions :

    • It has been used in the formation of homobimetallic ruthenium pre-catalysts, showcasing dual catalytic activity for both ring-opening metathesis and atom-radical polymerizations. This underscores its role in advanced material synthesis and the potential in creating novel polymers (Gois et al., 2019).
  • Supramolecular Synthon in Crystal Engineering :

    • Pyrrole-2-carboxylates, related to the compound , have been used to create robust supramolecular synthons, integral in crystal engineering. These compounds demonstrate the potential of 1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride in forming novel, stable crystal structures, facilitating advancements in material sciences (Yin & Li, 2006).

properties

IUPAC Name

1-ethyl-4,4-dimethylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-4-10-5-7(9)8(2,3)6-10;;/h7H,4-6,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGASJIUTCJOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1)(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4,4-dimethylpyrrolidin-3-amine dihydrochloride

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